![molecular formula C16H8F3NO4S B8244571 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile](/img/structure/B8244571.png)
3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile
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Overview
Description
3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of difluoromethyl and trioxo-benzothiophen groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile typically involves multiple steps, starting from readily available precursors. The difluoromethylation process is a key step, often achieved through metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions usually involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to streamline the synthesis. The use of non-ozone depleting difluorocarbene reagents has been reported to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Research indicates that compounds similar to 3-[4-(difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile exhibit significant biological activities, particularly anti-cancer properties. Preliminary studies suggest that this compound may inhibit specific enzymes related to tumor growth. However, detailed biological assays are necessary to confirm its efficacy .
Potential Mechanisms of Action
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways.
- Target Interactions : Interaction studies could reveal its binding affinity to specific biological targets such as receptors or enzymes involved in cellular proliferation.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Specific reagents and conditions are required to optimize yield and purity. The synthetic route can include:
- Formation of the benzothiophene core.
- Introduction of difluoromethyl and fluoro groups.
- Final coupling reactions to yield the target compound.
Applications in Drug Development
Medicinal Chemistry : this compound has potential applications as a lead compound in drug development targeting cancer therapies. Its unique structural attributes make it a candidate for further investigation in pharmacological studies aimed at treating diseases associated with cellular proliferation and metabolic disorders .
Future Research Directions
To fully understand the potential of this compound:
- In Vitro and In Vivo Studies : Comprehensive biological assays are needed to evaluate its anticancer efficacy.
- Molecular Docking Simulations : These can help predict interactions with biological targets and assess pharmacokinetics.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Trifluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile
- 3-[4-(Methyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile
Uniqueness
Compared to similar compounds, 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Biological Activity
3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile is a synthetic organic compound notable for its complex structure and potential biological activities. This compound incorporates a benzothiophene moiety and multiple fluorine substituents, influencing its chemical reactivity and biological properties. Research into this compound suggests promising applications in medicinal chemistry, particularly in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is C16H8F3NO4S, with a molar mass of approximately 367.3 g/mol. The unique structural features include:
- Benzothiophene Core : Provides stability and potential interaction sites for biological targets.
- Difluoromethyl Group : Enhances metabolic stability and bioactivity.
- Fluoro Substituents : Often correlate with increased potency in pharmacological applications.
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activities. Preliminary studies suggest that this compound may inhibit specific enzymes related to tumor growth. For instance:
- Inhibition of PI3Kα : Similar compounds have demonstrated potent inhibitory effects on PI3Kα, an enzyme involved in cancer cell proliferation. One study reported an IC50 value of 0.32 nM for a structurally related compound against PI3Kα, showcasing extraordinary selectivity and potential for inducing apoptosis in cancer cells .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Targeting specific kinases involved in cell signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells through mitochondrial membrane potential disruption.
- Cell Cycle Arrest : Causing cell cycle arrest at the G2 phase, thereby inhibiting further proliferation.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,2-Difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl | Contains hydroxyl group | More hydrophilic due to hydroxyl |
4-Fluoro-benzonitrile | Simple nitrile structure | Lacks complex heterocyclic components |
Difluoromethylbenzene | Contains difluoromethyl group | Simpler structure without thiophene |
The presence of the benzothiophene core in this compound contributes to its unique reactivity and biological profile compared to simpler analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of fluorinated compounds similar to this compound:
- In Vitro Studies : Investigations on cell lines such as MCF-7 (breast cancer) demonstrated significant reductions in cell viability upon treatment with related compounds.
- In Vivo Studies : Animal models have shown tumor regression upon administration of structurally similar compounds without significant toxicity .
Properties
IUPAC Name |
3-[[4-(difluoromethyl)-1,1,3-trioxo-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO4S/c17-9-3-8(6-20)4-10(5-9)24-12-1-2-13-14(15(12)16(18)19)11(21)7-25(13,22)23/h1-5,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQGQABRIDCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)C=CC(=C2C(F)F)OC3=CC(=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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